molecular formula C7H12O4 B1600056 (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one CAS No. 124724-88-5

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one

Cat. No. B1600056
M. Wt: 160.17 g/mol
InChI Key: VOPYJHZPEZETOG-YFKPBYRVSA-N
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Description

The compound seems to be related to 2-Hydroxyethyl compounds . These are often used in various applications such as UV inks, adhesives, lacquers, dental materials, and artificial nails .


Synthesis Analysis

While specific synthesis information for the compound was not found, related compounds such as 2-Hydroxyethyl methacrylate (HEMA) have been synthesized using various methods .


Chemical Reactions Analysis

Ethers, which the compound is, generally undergo cleavage of the C–O bond when treated with strong acids .

Scientific Research Applications

Synthon for α,γ-Diketoacid Derivatives Synthesis

The compound has been utilized in the synthesis of α,γ-diketoacid derivatives. It serves as a protected form of hydroxyl fumaric acid, facilitating the preparation of various derivatives including ester, amide, and aryl derivatives. This dioxolane moiety enables easy unmasking through hydrolysis, revealing α,γ-diketoacid derivatives or allowing further derivatization (Banville et al., 2010).

Crystal Structure Synthesis

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one has been synthesized and its crystal structure analyzed. This study provides insights into the configuration of the compound and its crystallographic properties, with observations of intramolecular and intermolecular hydrogen bonds, essential for understanding its structural behavior (Li et al., 2001).

Reactions with Amines

The compound undergoes unique reactions with amines, especially in the presence of palladium catalysts. These reactions lead to various products, including oxazolidin-2-ones and alkylcarbamic acid esters, highlighting its versatility in organic synthesis (Shi et al., 2002).

Synthesis of D-ribo-Phytosphingosine

This compound is a key intermediate in the synthesis of D-ribo-phytosphingosine, a significant sphingolipid. Utilizing microwave-enhanced cross metathesis as a critical step, this synthesis approach underscores the compound's role in complex organic synthesis processes (Lombardo et al., 2006).

Esterifications of Primary Alcohols

The compound, particularly its derivatives, shows remarkable efficacy in the selective esterifications of primary alcohols. This application is crucial in various chemical synthesis processes, demonstrating its utility in complex organic reactions (Wang et al., 2012).

Antimicrobial Applications

Derivatives of (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one have shown promising antimicrobial activities. These chiral derivatives, synthesized from L-tartaric acid, have been tested against various bacterial and fungal strains, suggesting potential applications in pharmaceutical and biotechnological fields (Begum et al., 2019).

Polymerization and Protective Applications

The compound's derivatives are used in anionic living polymerizations and as protective groups in various synthetic applications. These uses demonstrate its versatility in material science and polymer chemistry (Mori et al., 1994).

Future Directions

While specific future directions for the compound were not found, related compounds like Hydroxyethyl starch have been used in the development of smart nanomedicine .

properties

IUPAC Name

(5S)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-5(3-4-8)6(9)11-7/h5,8H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPYJHZPEZETOG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C(=O)O1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450368
Record name (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one

CAS RN

124724-88-5
Record name (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Reactant of Route 2
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Reactant of Route 3
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Reactant of Route 4
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Reactant of Route 5
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Reactant of Route 6
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one

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